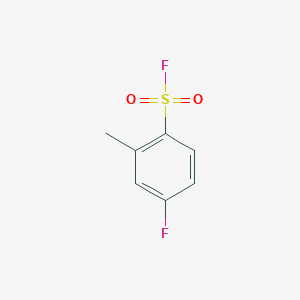

Benzenesulfonyl fluoride, 4-fluoro-2-methyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

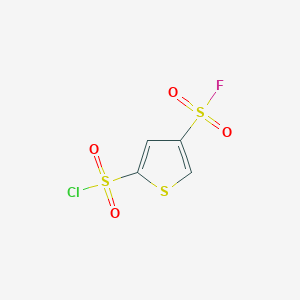

“Benzenesulfonyl fluoride, 4-fluoro-2-methyl-” is a chemical compound with the molecular formula C7H6F2O2S . It is used in the assembly of -SO2- linked small molecules with proteins or nucleic acids . It is also used as an electrophilic warhead by both medicinal chemists and chemical biologists .

Synthesis Analysis

The sulfonyl fluoride motif of “Benzenesulfonyl fluoride, 4-fluoro-2-methyl-” can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .Molecular Structure Analysis

The molecular structure of “Benzenesulfonyl fluoride, 4-fluoro-2-methyl-” consists of seven carbon atoms, six hydrogen atoms, two fluorine atoms, two oxygen atoms, and one sulfur atom . The InChI string of the compound isInChI=1S/C7H6F2O2S/c1-5-4-6 (8)2-3-7 (5)12 (9,10)11/h2-4H,1H3 . Chemical Reactions Analysis

Sulfonyl fluorides, such as “Benzenesulfonyl fluoride, 4-fluoro-2-methyl-”, are used as electrophilic warheads by both medicinal chemists and chemical biologists . They can inhibit acetylcholinesterase (AChE) and have been shown to inhibit trypsin, chymotrypsin, plasmin kallikrein, and thrombin .Physical and Chemical Properties Analysis

“Benzenesulfonyl fluoride, 4-fluoro-2-methyl-” has a molecular weight of 192.19 g/mol . It has a topological polar surface area of 42.5 Ų and a complexity of 245 . The compound has a rotatable bond count of 1 and a hydrogen bond acceptor count of 4 .Applications De Recherche Scientifique

Benzyne Generation and Reactions

- Benzyne, a reactive intermediate in organic chemistry, can be generated from o-(trimethylsilyl)phenols using nonafluorobutanesulfonyl fluoride in a domino process. This generated benzyne can undergo various reactions to yield polysubstituted benzenes, showcasing the utility of sulfonyl fluorides in synthetic organic chemistry (Ikawa et al., 2011).

Synthesis of Fluorinated Compounds

- Fluorinated compounds have broad applications in polymers, blood substitutes, pharmaceuticals, and pesticides. Techniques involving reactions of electrophilic haloalkyl fluoride with nucleophilic phenol derivatives have been studied for the formation of fluoroalkoxy benzenes (Gupton et al., 1983).

NMR Spectroscopy Studies

- Proton and 19F high-resolution nuclear magnetic resonance (NMR) spectroscopy of benzenesulfonyl fluoride and its derivatives has been used to understand the spin–spin coupling constants between 19F and the ring protons. This provides insights into the conformational behaviour and electronic effects of these compounds (Schaefer & Parr, 1978).

Lewis Acid Synthesis

- Synthesis of o-(Fluorosilyl)(dimesitylboryl)benzenes demonstrates the application of fluorosulfonyl derivatives as bidentate Lewis acids. These compounds are effective in capturing fluoride ions, indicating their potential utility in organometallic chemistry and catalysis (Kawachi et al., 2008).

Organic Synthesis

- In organic synthesis, 4-fluoro-2-methylbenzenesulfonyl fluoride derivatives can be used in the direct imidation of thioanisoles under metal-free conditions. This method offers advantages like high step-economy and excellent functionality tolerance, expanding the toolbox for organic chemists (Yang et al., 2017).

Radiosynthesis Applications

- The compound has been explored in the radiosynthesis of fluoromethyl-benzenes, which are potential bifunctional labeling agents. This research contributes to the development of novel imaging agents in nuclear medicine and radiopharmaceuticals (Namolingam et al., 2001).

C-H Bond Functionalization

- Cu-catalyzed C-H fluorination using N-fluorobenzenesulfonimide (NFSI) followed by substitution with various nucleophiles has been used to transform benzylic C-H bonds into diverse functional groups. This methodology highlights the role of sulfonyl fluoride derivatives in advanced synthetic chemistry (Vasilopoulos et al., 2020).

Mécanisme D'action

Safety and Hazards

“Benzenesulfonyl fluoride, 4-fluoro-2-methyl-” is harmful if swallowed and causes severe skin burns and eye damage . It is also harmful to aquatic life . Precautionary measures include avoiding release to the environment, wearing protective gloves/clothing/eye protection/face protection, and washing skin thoroughly after handling .

Orientations Futures

“Benzenesulfonyl fluoride, 4-fluoro-2-methyl-” is currently available for purchase from various suppliers for research use. Its future directions may include further exploration of its applications in the assembly of -SO2- linked small molecules with proteins or nucleic acids , as well as its potential as an electrophilic warhead in medicinal chemistry and chemical biology .

Propriétés

IUPAC Name |

4-fluoro-2-methylbenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDHWUDZLAQVEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154641-99-3 |

Source

|

| Record name | 154641-99-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone](/img/structure/B2891301.png)

![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-dimethylbenzoate](/img/structure/B2891304.png)

![methyl 1-[4-(aminosulfonyl)phenyl]-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B2891305.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide](/img/structure/B2891306.png)

![methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B2891311.png)

![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2891316.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylpiperazine-1-carboxamide](/img/structure/B2891317.png)

![3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2891318.png)